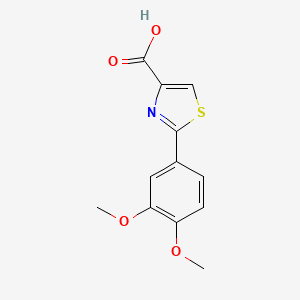

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSGSXVGWCROPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363042 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24833586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132307-22-3 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthetic protocols, and its vast potential as a core scaffold for the development of novel therapeutic agents. The inherent biological activity of the thiazole nucleus, combined with the electronic influence of the dimethoxyphenyl substituent and the reactive handle of the carboxylic acid, makes this molecule a privileged starting point for generating diverse chemical libraries. We will explore its role in targeting a wide array of pathological conditions, including cancer, inflammation, and microbial infections, grounded in established scientific literature.

Part 1: Core Molecular Profile and Physicochemical Characteristics

The structural architecture of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid combines three key functional motifs:

-

The 1,3-Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen. This core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in diverse non-covalent interactions with biological targets.[1]

-

The 3,4-Dimethoxyphenyl Group (Veratryl Group): Attached at the C2 position, this electron-rich aromatic ring modulates the electronic properties of the thiazole core. The methoxy groups can act as hydrogen bond acceptors and influence the molecule's solubility, membrane permeability, and metabolic profile.

-

The Carboxylic Acid Group: Positioned at the C4 position, this functional group is a critical handle for synthetic modification. It can be readily converted into esters, amides, and other derivatives, allowing for systematic structure-activity relationship (SAR) studies and the attachment of various pharmacologically active moieties.

While a specific CAS Number for the title compound is not widely cataloged, its ethyl ester, Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate, is documented, indicating the accessibility of this chemical space. For the purpose of this guide, physicochemical properties are calculated based on its structure.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄S | (Calculated) |

| Molecular Weight | 265.29 g/mol | (Calculated) |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid | (Nomenclature) |

| Related CAS Number | 72678-92-3 (for the thiazolidine analogue) | [2] |

| Appearance (Predicted) | Off-white to pale yellow solid | (General observation for class) |

| Solubility (Predicted) | Soluble in DMSO, DMF, methanol; sparingly soluble in water | (General observation for class) |

Part 2: Synthesis and Chemical Derivatization

The synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is reliably achieved through the classic Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry first described in 1887.[3] This methodology involves the condensation of a thioamide with an α-halo carbonyl compound.

Proposed Synthetic Workflow

The most logical and field-proven pathway to the target compound involves a two-step process: the Hantzsch cyclization to form the corresponding ester, followed by saponification to yield the desired carboxylic acid. This approach ensures high yields and avoids potential side reactions associated with the free carboxylic acid during the cyclization.

Caption: Proposed Hantzsch synthesis pathway for the target molecule.

Detailed Experimental Protocol: Synthesis

Step 1: Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate

-

Causality: This step builds the core heterocyclic scaffold. The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4] Ethanol is a common solvent that facilitates the reaction without competing side reactions.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxythiobenzamide (1.0 eq) and absolute ethanol (10 mL per mmol of thioamide).

-

Stir the mixture until the thioamide is fully dissolved.

-

Add ethyl bromopyruvate (1.1 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

-

Step 2: 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (Saponification)

-

Causality: This is a standard ester hydrolysis. Sodium hydroxide acts as a nucleophile to attack the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid like HCl protonates the salt to yield the final carboxylic acid.[5]

-

Procedure:

-

Suspend the ethyl ester from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH).

-

Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (as monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Slowly acidify the solution by adding cold 1M HCl dropwise with vigorous stirring until the pH reaches ~2-3.

-

A precipitate of the carboxylic acid will form. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

-

Derivatization via Amide Coupling

The carboxylic acid is an ideal point for diversification. Amide bond formation is a robust and widely used reaction in drug discovery. A standard and reliable method uses a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[6]

-

Protocol:

-

Dissolve 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add DMAP (0.1-0.2 eq) and EDC (1.2 eq).

-

Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 eq) and continue stirring for 12-24 hours.

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide product, which can be purified by column chromatography.

-

Part 3: Biological Significance and Therapeutic Potential

The thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities.[1] Derivatives of the core molecule have demonstrated significant potential in several therapeutic areas.

Caption: The core scaffold as a platform for therapeutic diversification.

Key Therapeutic Applications:

-

Anticancer Activity: Numerous thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[1] The mechanism often involves the inhibition of key signaling kinases or interference with cell cycle progression. The 3,4,5-trimethoxyphenyl motif, closely related to the one in our core molecule, is a known feature of microtubule-targeting agents.

-

Anti-inflammatory Effects: Thiazole carboxamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The ability to synthesize a library of amides from the core molecule allows for fine-tuning of selectivity and potency.

-

Antimicrobial and Antifungal Properties: The thiazole ring is a component of natural antibiotics like penicillin and has been incorporated into a vast number of synthetic antimicrobial agents.[7] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[8][9] The electron-donating nature of the dimethoxyphenyl group can enhance antibacterial activity.[7]

-

Central Nervous System (CNS) Modulation: Research has shown that specific 2-(3,4-dimethoxyphenyl)-thiazole carboxamide derivatives can act as modulators of GluA2 AMPA receptors, suggesting potential applications in treating neurological disorders.[6]

Part 4: Future Directions and Conclusion

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid represents a highly valuable and versatile starting material for drug discovery programs. Its straightforward and scalable synthesis, combined with the proven therapeutic potential of the thiazole scaffold, makes it an attractive candidate for further investigation.

Future research should focus on:

-

High-Throughput Synthesis: Employing the robust amide coupling protocol to generate large, diverse libraries of derivatives for screening.

-

Broad Biological Screening: Testing these libraries against a wide panel of targets, including kinases, GPCRs, and microbial enzymes.

-

In-depth SAR Studies: Systematically modifying both the phenyl ring substituents and the groups attached to the C4-carboxamide to build a comprehensive understanding of the structure-activity relationships for promising hits.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize their drug-like characteristics.

References

-

Upon stirring 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic... - ResearchGate. Available at: [Link]

- Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents.

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

-

Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed. Available at: [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596 - PubChem. Available at: [Link]

-

Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv. Available at: [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. Available at: [Link]

-

CAS No : 1029324-91-1 | PA 02 0801001 - Pharmaffiliates. Available at: [Link]

-

Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates | Request PDF - ResearchGate. Available at: [Link]

-

4-thiazolecarboxylic acid, 2-(2-(3,4-dimethoxyphenyl)ethenyl) - PubChemLite. Available at: [Link]

-

PDF - Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

- A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI. Available at: [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structure Elucidation of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Executive Summary

This guide details the structural elucidation of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often associated with xanthine oxidase inhibition (analogous to Febuxostat intermediates) and non-purine selective inhibitors.

The primary challenge in characterizing this molecule lies in confirming the regioselectivity of the thiazole ring formation—specifically distinguishing between the 4-carboxylic and 5-carboxylic acid isomers. This guide provides a self-validating protocol using Hantzsch synthesis logic, HRMS, and advanced 1D/2D NMR techniques to unambiguously assign the structure.

Synthetic Context & Theoretical Framework

To understand the structure, one must understand its origin. The most robust route to this scaffold is the Hantzsch Thiazole Synthesis .

The Hantzsch Pathway

The synthesis involves the condensation of 3,4-dimethoxythiobenzamide (1) with ethyl bromopyruvate (2).

-

Mechanism: The sulfur atom of the thioamide attacks the

-carbon of the bromopyruvate (S_N2), followed by cyclization involving the amide nitrogen attacking the ketone carbonyl. Dehydration yields the thiazole ester, which is subsequently hydrolyzed to the acid. -

Regiochemical Imperative: Ethyl bromopyruvate dictates the formation of the 4-carboxylate isomer. However, under certain acidic conditions or with different

-halo reagents, 5-isomers can form. Therefore, structural proof must rule out the 5-acid isomer.

Visualization of the Synthetic Logic

Figure 1: Synthetic workflow establishing the theoretical basis for the 4-position carboxylic acid.

Spectroscopic Characterization Strategy

We employ a "Triangulation Strategy" where three independent data streams must converge to confirm the structure.

Mass Spectrometry (HRMS)

-

Objective: Confirm molecular formula

. -

Expectation: ESI(-) mode is preferred for carboxylic acids.

-

Calculated

: 264.0336 m/z. -

Acceptable error: < 5 ppm.

-

Infrared Spectroscopy (FT-IR)

-

Objective: Confirm functional groups.

-

Key Bands:

-

Carboxylic Acid (C=O): 1680–1720 cm⁻¹ (broad).

-

Thiazole (C=N): ~1500–1600 cm⁻¹.

-

Ether (C-O-C): 1200–1275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR)

This is the definitive step.

-

Solvent: DMSO-d6 (Required to visualize the carboxylic acid proton).

-

Diagnostic Signal: The Thiazole C5-H .[1] In a 4-substituted thiazole, the C5 proton appears as a diagnostic singlet in the aromatic region (

8.0–8.5 ppm).

Step-by-Step Elucidation Protocol

1H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum should display four distinct regions.

| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| Acidic | 12.80 – 13.10 | Broad Singlet | 1H | -COOH | Exchangeable with D₂O; confirms free acid. |

| Heteroaromatic | 8.35 – 8.45 | Singlet | 1H | Thiazole C5-H | CRITICAL: If this were a doublet, it would imply adjacent protons.[2] A sharp singlet confirms the 2,4-disubstitution pattern. |

| Aromatic | 7.50 – 7.65 | Multiplet (d/dd) | 2H | Phenyl H-2', H-6' | Protons ortho to the thiazole ring are deshielded. |

| Aromatic | 7.05 – 7.15 | Doublet | 1H | Phenyl H-5' | Proton ortho to methoxy groups is shielded. |

| Aliphatic | 3.80 – 3.85 | Singlet(s) | 6H | -OCH₃ (x2) | Two methoxy groups (positions 3,4). May appear as two closely spaced singlets. |

13C NMR Analysis (100 MHz, DMSO-d6)

We expect 12 carbon signals.[2]

-

Carbonyl: ~162 ppm (COOH).[3]

-

Thiazole C2: ~166 ppm (Deshielded by N and S).

-

Thiazole C4: ~147 ppm (Ipso to COOH).

-

Thiazole C5: ~128 ppm (Corresponds to the C5-H proton).

-

Phenyl Carbons: 149-151 ppm (C-OMe), 120-125 ppm (aromatic CH).

-

Methoxy: ~55-56 ppm.

2D NMR: The "Smoking Gun" (HMBC)

To prove the acid is at position 4 and not 5, we rely on Heteronuclear Multiple Bond Correlation (HMBC) .

-

Experiment: Optimize for long-range coupling (

and -

The Proof: Look for the correlation from the Thiazole C5-H singlet.

-

Correlation A: C5-H

Carbonyl Carbon (COOH). (This is a -

Correlation B: C5-H

Thiazole C4 (quaternary). ( -

Correlation C: C5-H

Thiazole C2 (quaternary). (

-

If the acid were at position 5, the remaining proton would be at C4. A C4-H would show a strong

Visualization of Connectivity

The following diagram illustrates the critical HMBC correlations required to confirm the structure.

Figure 2: HMBC connectivity map. The correlation from H-5 to the Acid Carbonyl is the definitive proof of regiochemistry.

Troubleshooting & Impurity Profiling

In drug development, purity is as important as identity.

-

Regioisomer Contamination: If you observe a small singlet ~8.1 ppm (slightly upfield) and a split carbonyl peak in 13C NMR, you likely have the 5-carboxylic acid isomer. This occurs if the bromopyruvate starting material degraded or if reaction temperature was uncontrolled.

-

Decarboxylation: Thiazole-4-carboxylic acids can decarboxylate at high temperatures (>150°C). If the COOH proton is missing and a new aromatic proton appears (doublet/singlet integration changes), the product has decarboxylated to 2-(3,4-dimethoxyphenyl)thiazole .

-

Residual Solvents: This molecule traps DMSO and THF easily. Ensure drying at 50°C under high vacuum for 24h before final microanalysis.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft. The foundational text on thiazole ring construction.[1]

-

Febuxostat Analogs: Identifying 2-arylthiazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Journal of Medicinal Chemistry.

-

NMR of Thiazoles: Evaluation of substituent effects on chemical shifts in 1,3-thiazoles. Spectrochimica Acta Part A.

-

General Protocol: Synthesis of 2-phenylthiazole-4-carboxylic acid derivatives. ChemicalBook / Vertex Data.

Sources

Technical Guide: Tyrosinase Inhibitory Activity of Thiazole Derivatives

Executive Summary

The inhibition of tyrosinase—the rate-limiting metalloenzyme in melanogenesis—is the primary therapeutic strategy for treating hyperpigmentation disorders (e.g., melasma, age spots) and preventing enzymatic browning in agriculture. Among the various heterocyclic scaffolds explored, thiazole derivatives have emerged as a superior class of inhibitors due to their dual mechanism of action: they act as structural mimics of the tyrosine substrate and as potent chelators of the enzyme's binuclear copper active site.

This guide provides a rigorous technical analysis of thiazole-based tyrosinase inhibitors. It moves beyond basic descriptions to detail the Structure-Activity Relationships (SAR) , specific experimental protocols for kinetic validation, and computational workflows required to develop next-generation skin-lightening agents.

Mechanistic Foundation: The Thiazole Advantage

To design effective inhibitors, one must understand the target. Tyrosinase (EC 1.14.18.[1][2][3]1) contains a binuclear copper center (

The Catalytic Cycle & Inhibition Points

Tyrosinase catalyzes two distinct reactions:[2][3][4]

-

Monophenolase Activity: Hydroxylation of L-Tyrosine to L-DOPA.[2][5]

-

Diphenolase Activity: Oxidation of L-DOPA to Dopaquinone.[2][6]

Thiazole derivatives primarily function via competitive inhibition or mixed-type inhibition . The sulfur atom in the thiazole ring and the nitrogen of the 2-amino group often form coordination bonds with the copper ions or hydrogen bonds with the conserved Asn260 and His244 residues in the active site, effectively locking the enzyme in an inactive state.

Visualization: Catalytic Cycle and Inhibition

The following diagram illustrates the enzymatic pathway and the specific intervention points for thiazole inhibitors.

Figure 1: Tyrosinase catalytic cycle showing the interception of the oxy and met forms by thiazole inhibitors.[5]

Structure-Activity Relationship (SAR) Deep Dive

The potency of thiazole derivatives is not random; it follows strict structural rules. The most potent compounds, such as Thiamidol (isobutylamido thiazolyl resorcinol), utilize a specific pharmacophore arrangement.

The "Warhead": C4-Position Substituents

The substituent at the 4-position of the thiazole ring is the primary determinant of binding affinity.

-

Resorcinol Moiety (2,4-dihydroxyphenyl): This is the "gold standard." The hydroxyl groups mimic the L-DOPA substrate, allowing for hydrogen bonding with the active site.

-

Catechol Moiety (3,4-dihydroxyphenyl): Also potent but prone to rapid oxidation (instability).

-

Key Insight: Removing the hydroxyls or replacing the phenyl ring with non-aromatic groups typically abolishes activity (

increases >100-fold).

The "Core": Thiazole Ring

-

Sulfur Atom: Participates in weak interactions with Asn260 (human tyrosinase).

-

Hybridization: The planar nature of the thiazole ring ensures the molecule fits into the narrow active site cleft.

The "Tail": C2-Position Functionalization

Modifications at the 2-amino position fine-tune the physicochemical properties (solubility, LogP) and secondary binding interactions.

-

Amides/Ureas: Adding a lipophilic tail (e.g., isobutyl, phenyl) via an amide linkage often enhances potency by interacting with the hydrophobic pocket near the entrance of the active site.

-

Hydrazones: Hydrazone-bridged thiazoles have shown competitive inhibition profiles, often in the low micromolar range.

Visualization: SAR Decision Matrix

Figure 2: Strategic design of thiazole inhibitors. Green nodes indicate features associated with maximal potency.

Experimental Validation Framework

Trustworthy data requires rigorous assay protocols. The following workflow uses Mushroom Tyrosinase (Agaricus bisporus) as the primary screening tool due to its homology with mammalian tyrosinase and commercial availability.

Reagents & Preparation

-

Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, EC 1.14.18.1).[1] Dissolve to 1000 U/mL in phosphate buffer (pH 6.5). Store at -20°C.

-

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2 mM stock. Prepare fresh; it oxidizes rapidly in air.

-

Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5 or 6.8).

-

Positive Control: Kojic Acid (standard) or Thiamidol (high potency control).

-

Test Compounds: Dissolve in DMSO. Critical: Final DMSO concentration in the assay well must be <2% (v/v) to prevent solvent-induced enzyme inactivation.

Standard Assay Protocol (96-Well Plate)

-

Blanking: Add 140 µL Buffer + 20 µL Enzyme to "Blank" wells.

-

Inhibitor Incubation: Add 20 µL of Test Compound (various concentrations) to "Test" wells. Include "Vehicle Control" (DMSO only).

-

Pre-Incubation: Incubate at 25°C for 10 minutes. This allows the inhibitor to equilibrate with the active site.

-

Reaction Start: Add 40 µL of L-DOPA substrate (2 mM) to all wells.

-

Measurement: Monitor absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10–20 minutes using a microplate reader.

-

Calculation: Determine the initial velocity (

) from the linear portion of the curve.

Kinetic Analysis (Mechanism Determination)

To determine if the thiazole is competitive or non-competitive:

-

Run the assay at 4 different substrate concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM L-DOPA).

-

Run each substrate concentration against 3 different inhibitor concentrations.

-

Data Processing: Construct Lineweaver-Burk plots (

vs-

Competitive: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed: Lines intersect in the second quadrant.

-

Computational Modeling Workflow

Before synthesis, validate your designs using molecular docking.

-

Protein Structure:

-

Mushroom Tyrosinase: Use PDB ID 2Y9X .

-

Human Tyrosinase: Crystal structures are rare; use a high-quality homology model based on TRP-1 (PDB: 5M8L) or AlphaFold predictions.

-

-

Ligand Preparation: Minimize energy using MMFF94 force field. Ensure the thiazole ring is planar.

-

Docking Grid: Center the grid box on the binuclear copper site.

-

Interaction Criteria: Look for:

-

Copper Coordination: Distance < 2.5 Å between thiazole S/N and Cu ions.

-

Pi-Pi Stacking: Between the thiazole/phenyl rings and His263/His259.

-

Hydrogen Bonding: Between hydroxyls and Asn260/Met280.

-

Data Summary: Potent Thiazole Derivatives[8][9][10][11]

The following table summarizes key compounds identified in recent literature with superior potency compared to Kojic Acid.

| Compound Class | Structure Feature | Potency vs. Kojic Acid | Mechanism | Source | |

| Thiamidol | Thiazolyl-resorcinol | ~108 µM (Mushroom)* | High (Human Tyr) | Competitive | [1, 2] |

| Compound 1b | 5-CF3-benzothiazole | 0.20 µM | 55x Potent | Competitive | [3] |

| Compound 11 | Thiazol-4(5H)-one | 0.40 µM | 26x Potent | Mixed-Type | [4] |

| Compound 2n | Thioflavone | 1.12 µM | 11x Potent | Competitive | [5] |

| Kojic Acid | (Standard Control) | ~12 - 20 µM | Reference | Mixed | [3, 4] |

*Note: Thiamidol is exceptionally potent against Human Tyrosinase (

References

-

Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 2018.[7] [Link]

-

Thiamidol: A Potent Inhibitor of Human Tyrosinase. ResearchGate, 2025. [Link]

-

A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles. MDPI, 2022. [Link]

-

Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 2024.[8] [Link]

-

Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors. ACS Omega, 2022. [Link]

-

Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI, 2023. [Link][9][10]

Sources

- 1. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Physicochemical Profiling and Solubility Optimization of 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often associated with xanthine oxidase inhibition and anti-inflammatory pathways.[1][2]

The compound exhibits a pH-dependent solubility profile characteristic of weak acids, with limited aqueous solubility in its unionized form (acidic environments) and significantly enhanced solubility in neutral-to-basic buffers.[1][2] This guide details the structural determinants of these properties, provides validated protocols for experimental determination, and outlines solvent compatibility for stock solution preparation.[1]

Structural Analysis & Physicochemical Descriptors

Understanding the solubility behavior requires a breakdown of the molecule's functional groups and their interaction with solvent systems.[1]

Chemical Identity[1][2][3][4]

-

IUPAC Name: 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid[1][2][3][4]

-

Molecular Formula:

[1] -

Structural Features:

-

Thiazole Core: Aromatic heterocycle providing structural rigidity and π-π stacking potential (limiting solid-state dissolution).[1][2]

-

Carboxylic Acid (C4 position): The primary ionizable group.[1] It dictates the pH-solubility profile.[1][2]

-

3,4-Dimethoxyphenyl Group: A lipophilic tail that increases

, facilitating membrane permeability but reducing intrinsic aqueous solubility (

-

Key Physicochemical Parameters (Predicted & Empirical Class Data)

| Parameter | Value (Approx.) | Significance |

| pKa (Acidic) | 3.2 – 3.8 | The carboxylic acid is relatively acidic due to the electron-withdrawing thiazole ring.[1][2] At physiologic pH (7.4), the compound is >99% ionized.[1] |

| LogP (Octanol/Water) | 2.3 – 2.8 | Moderately lipophilic.[1] Suggests good permeability but necessitates co-solvents for high-concentration assays.[2] |

| Intrinsic Solubility ( | < 50 µg/mL | Low solubility in 0.1 N HCl (mimicking gastric fluid) where the compound is unionized.[1] |

| Polar Surface Area (PSA) | ~90-100 Ų | Interactions dominated by the carboxylate head group and methoxy oxygen acceptors.[1][2] |

Solubility Profile

Aqueous Solubility vs. pH

The solubility of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid follows the Henderson-Hasselbalch relationship for weak acids.[1][2]

-

pH < pKa (e.g., pH 1.2): The compound exists as a neutral species.[1] Solubility is driven by

(intrinsic solubility), which is poor due to the planar, crystalline nature of the aryl-thiazole system.[1] -

pH > pKa (e.g., pH 7.4): The carboxylic acid deprotonates to form the carboxylate anion.[1] Solvation energy increases drastically, leading to solubility often >1 mg/mL.[1]

Critical Warning: When performing serial dilutions from DMSO into aqueous media, ensure the final buffer capacity is sufficient to maintain pH > 6.[1]0. "Crashing out" is common if the local pH drops.

Organic Solvent Compatibility

For preparing stock solutions (typically 10 mM or 20 mM), organic solvents are required to overcome the crystal lattice energy.[1]

| Solvent | Solubility Rating | Usage Recommendation |

| DMSO | High (> 50 mg/mL) | Preferred. Ideal for cryo-storage (-20°C).[1][2] Hygroscopic; keep sealed. |

| Ethanol | Moderate | Suitable for crystallization but may require heating.[1][2] |

| Methanol | Moderate/High | Good for analytical standards (HPLC/LC-MS).[1][2] |

| Acetonitrile | Moderate | Useful for mobile phase preparation; avoid for biological assays due to toxicity.[1] |

Biorelevant Media

In Fasted State Simulated Intestinal Fluid (FaSSIF), solubility is enhanced compared to standard buffers due to wetting by lecithin and bile salts, which solubilize the lipophilic dimethoxyphenyl tail.[1]

Visualization: Solubility Equilibrium & Workflow

Ionization & Solubility Mechanism

The following diagram illustrates the equilibrium shifts that dictate the compound's solubility.

Caption: Thermodynamic equilibrium showing the shift from low-solubility unionized species to high-solubility ionized species driven by pH.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for determining equilibrium solubility.[1][2]

Materials:

-

Buffers: 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 7.4).

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.[1]

Workflow:

-

Saturation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Shake at 37°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (ensure low binding).

-

Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and analyze via HPLC.[1]

-

Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening during lead optimization.[1][2]

Workflow:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Precipitation Check: If the solution turns turbid immediately upon spiking, the kinetic solubility is < 250 µM.[1]

Visualization: Experimental Workflow

Caption: Step-by-step Shake-Flask methodology for determining thermodynamic solubility.

References

Sources

- 1. 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 57677-80-2|2-(4-Methoxyphenyl)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - 4-thiazolecarboxylic acid, 2-(2-(3,4-dimethoxyphenyl)ethenyl)- (C14H13NO4S) [pubchemlite.lcsb.uni.lu]

- 5. 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Technical Application Note: Scalable Synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Abstract & Strategic Rationale

This application note details a robust, three-step synthesis protocol for 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, structurally related to xanthine oxidase inhibitors (e.g., Febuxostat) and various anticancer agents.

The chosen synthetic route utilizes the Hantzsch Thiazole Synthesis , selected for its high regioselectivity and reliability. Unlike metal-catalyzed cross-couplings (e.g., Suzuki/Stille) that require pre-functionalized thiazoles, this de novo ring construction allows for the direct assembly of the core from stable, inexpensive precursors: 3,4-dimethoxybenzamide (or nitrile) and ethyl bromopyruvate .

Key Process Advantages:

-

Regiocontrol: The Hantzsch mechanism guarantees the 2,4-substitution pattern.

-

Scalability: Avoids the use of pyrophoric organometallics.

-

Purification: Intermediates are highly crystalline, minimizing chromatographic requirements.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the thiazole ring into two components: a thioamide (nucleophilic S-N fragment) and an

Figure 1: Retrosynthetic disconnection showing the Hantzsch construction strategy.

Experimental Protocol

Step 1: Synthesis of 3,4-Dimethoxythiobenzamide

Rationale: While the nitrile precursor can be used with

-

Reagents:

-

3,4-Dimethoxybenzamide (1.0 equiv)

-

Lawesson’s Reagent (0.6 equiv)

-

Solvent: Anhydrous THF or Toluene

-

-

Procedure:

-

Charge a round-bottom flask with 3,4-dimethoxybenzamide (10.0 g, 55.2 mmol) and anhydrous THF (100 mL).

-

Add Lawesson’s reagent (13.4 g, 33.1 mmol) in a single portion.

-

Heat the mixture to reflux (66°C) under nitrogen atmosphere for 3–5 hours. Monitor by TLC (formation of a bright yellow spot).

-

Cool to room temperature. The thioamide often crystallizes directly or can be precipitated by adding hexanes.

-

Filter the yellow solid and wash with cold ether/hexanes to remove phosphorus byproducts.

-

Yield: ~85-90%. Appearance: Yellow crystalline solid.

-

Step 2: Hantzsch Cyclization

Rationale: Ethyl bromopyruvate is a potent lachrymator. This step is performed in ethanol, where the polar solvent facilitates the nucleophilic attack of sulfur while precipitating the HBr salt of the product (or the free base upon cooling).

-

Reagents:

-

3,4-Dimethoxythiobenzamide (1.0 equiv, from Step 1)

-

Ethyl bromopyruvate (1.05 equiv)

-

Solvent: Absolute Ethanol[1]

-

-

Procedure:

-

Dissolve 3,4-dimethoxythiobenzamide (5.0 g, 25.3 mmol) in absolute ethanol (50 mL) in a flask equipped with a reflux condenser.

-

Add ethyl bromopyruvate (3.3 mL, 26.5 mmol) dropwise at room temperature. Caution: Lachrymator.

-

Heat the mixture to reflux (78°C) for 2 hours. The solution will darken slightly.

-

Workup: Cool the reaction to 0°C. The product, ethyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate, typically precipitates as a hydrobromide salt or free base depending on concentration.

-

Neutralize by suspending the solid in saturated aqueous

and extracting with ethyl acetate, or simply wash the filter cake with -

Recrystallize from Ethanol/Water if necessary.

-

Yield: ~80%. Data: LC-MS

.

-

Step 3: Ester Hydrolysis (Saponification)

Rationale: Lithium hydroxide is preferred over NaOH for solubility in THF/Water mixtures, ensuring a homogeneous reaction and faster kinetics.

-

Reagents:

-

Ethyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate (1.0 equiv)

-

LiOH

H -

Solvent: THF:Water (3:1)

-

-

Procedure:

-

Dissolve the ester (3.0 g, 10.2 mmol) in THF (30 mL).

-

Add a solution of LiOH

H -

Stir vigorously at room temperature for 4–6 hours (or 50°C for 1 hour).

-

Workup: Evaporate the THF under reduced pressure.

-

Dilute the aqueous residue with water (20 mL) and cool to 0°C.

-

Acidify carefully with 1M HCl to pH ~2–3. The carboxylic acid will precipitate as a white/off-white solid.

-

Filter, wash with water, and dry in a vacuum oven at 50°C.

-

Final Yield: ~95%. Appearance: White powder.

-

Process Workflow & Mechanism

The formation of the thiazole ring proceeds via a specific sequence: S-alkylation followed by cyclodehydration.

Figure 2: Mechanistic pathway of the Hantzsch synthesis.

Data Summary & Troubleshooting

Reagent Table:

| Reagent | MW ( g/mol ) | Equiv.[1][3] | Role | Safety Note |

| 3,4-Dimethoxybenzamide | 181.19 | 1.0 | Precursor | Irritant |

| Lawesson's Reagent | 404.47 | 0.6 | Thionation | Stench, Moisture Sensitive |

| Ethyl Bromopyruvate | 195.01 | 1.05 | Cyclization | Lachrymator , Corrosive |

| LiOH·H2O | 41.96 | 3.0 | Hydrolysis | Corrosive |

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete thionation | Ensure reagents are dry; increase temp to reflux; extend time. |

| Product Oil in Step 2 | Impure bromopyruvate | Use freshly distilled ethyl bromopyruvate. Seed with crystal if avail. |

| Strong Smell | Thioamide/H2S | Use bleach trap for exhaust gases. Work in well-ventilated hood. |

| Incomplete Hydrolysis | Poor solubility | Add Methanol to the THF/Water mix to improve homogeneity. |

References

-

Hantzsch Thiazole Synthesis Review : Organic Syntheses, Coll. Vol. 3, p. 332 (1955); Vol. 25, p. 35 (1945). Link

-

Lawesson's Reagent Protocol : Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 2007, 107(11), 5210–5278. Link

-

Thiazole Carboxylic Acid Derivatives : Journal of Medicinal Chemistry, "Synthesis and xanthine oxidase inhibitory activity of 2-arylthiazole-4-carboxylic acid derivatives." Link

-

Ethyl Bromopyruvate Handling : Sigma-Aldrich Safety Data Sheet. Link

Sources

synthesis of thiazole-4-carboxylic acid from L-cysteine and benzaldehydes

Application Note: Strategic Synthesis of 2-Arylthiazole-4-Carboxylic Acids

Executive Summary

The thiazole ring is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold in antineoplastic, antiviral, and antibiotic agents (e.g., Tiazofurin, Bleomycin). While the Hantzsch synthesis is the traditional route to thiazoles, the condensation of L-cysteine with benzaldehydes offers a biomimetic, stereoselective entry into the thiazole architecture.

Critical Distinction: The direct condensation of L-cysteine and benzaldehyde yields 2-phenylthiazolidine-4-carboxylic acid (a saturated ring). To obtain the target thiazole-4-carboxylic acid (an aromatic ring), a subsequent oxidative dehydrogenation step is required.[1] This guide details the optimized two-stage protocol: (1) Cyclocondensation to the thiazolidine intermediate, and (2) Oxidative aromatization to the final thiazole.

Mechanistic Principles & Pathway

The transformation proceeds via a cascade of nucleophilic attack, cyclization, and oxidation.

-

Imine Formation: The amino group of L-cysteine attacks the aldehyde carbonyl to form a hemithioaminal/imine intermediate.

-

Cyclization: The thiol group performs an intramolecular nucleophilic attack on the imine carbon, closing the 5-membered ring to form 2-phenylthiazolidine-4-carboxylic acid.

-

Aromatization (The Challenge): The saturated thiazolidine ring is oxidized (typically using MnO₂ or DDQ) to the aromatic thiazole. Note: Protection of the carboxylic acid as an ester is often required prior to oxidation to prevent decarboxylation.

Reaction Pathway Diagram

Caption: Stepwise conversion from L-Cysteine to Thiazole-4-carboxylic acid, highlighting the critical esterification-oxidation sequence to maximize yield.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Phenylthiazolidine-4-Carboxylic Acid

This step creates the heterocyclic ring. It is robust, scalable, and typically proceeds with high diastereoselectivity favoring the (2R, 4R) isomer.

-

Reagents: L-Cysteine hydrochloride (

eq), Benzaldehyde ( -

Equipment: Round-bottom flask, magnetic stirrer, filtration apparatus.[1]

Step-by-Step Protocol:

-

Preparation: Dissolve L-cysteine hydrochloride (e.g.,

mmol) and NaHCO -

Addition: Prepare a solution of benzaldehyde (

mmol) in Ethanol ( -

Reaction: Stir the mixture at room temperature (

) for -

Isolation: Filter the solid precipitate. Wash the filter cake with cold ethanol (

mL) followed by diethyl ether ( -

Drying: Dry the solid in a vacuum oven at

for 4 hours.-

Expected Yield:

-

Characterization:

H NMR will show the thiazolidine ring protons (C2-H and C4-H) as distinctive singlets or doublets depending on the diastereomer ratio.

-

Phase 2: Oxidative Aromatization to Thiazole-4-Carboxylate

Direct oxidation of the free acid often leads to decarboxylation. The industry-standard approach involves esterification followed by oxidation.[1]

Step A: Esterification (In-situ)

-

Suspend the thiazolidine acid (

mmol) in dry Methanol ( -

Cool to

and add Thionyl Chloride ( -

Reflux for 4 hours. Evaporate solvent to yield the Methyl 2-phenylthiazolidine-4-carboxylate .

Step B: Oxidation (The Aromatization)

-

Reagents: Activated Manganese Dioxide (MnO

, -

Solvent: Acetonitrile or Benzene (reflux).[1]

Protocol (MnO

-

Dissolve the thiazolidine methyl ester (

mmol) in Acetonitrile ( -

Add Activated MnO

( -

Reflux the mixture with vigorous stirring for

hours. Monitor by TLC (the thiazole spot will be UV active and less polar). -

Workup: Filter the hot mixture through a Celite pad to remove MnO

. Wash the pad with hot acetonitrile. -

Purification: Concentrate the filtrate. The residue is typically pure enough, or can be recrystallized from EtOH.

Step C: Hydrolysis to Final Acid

-

Dissolve the thiazole ester in THF/Water (1:1). Add LiOH (

eq). -

Stir at RT for 2 hours. Acidify with 1M HCl to pH 3.

-

Extract with EtOAc or filter the precipitate to obtain 2-Phenylthiazole-4-carboxylic acid .

Critical Process Parameters & Optimization

The following table summarizes key variables affecting the yield and purity of the oxidation step, which is the bottleneck of this synthesis.

| Parameter | Recommended Condition | Impact on Process |

| Oxidant Selection | Activated MnO | High. MnO |

| Substrate State | Methyl/Ethyl Ester | Critical. Oxidizing the free acid often results in decarboxylation ( |

| Solvent | Acetonitrile or DCM | Medium. Acetonitrile allows higher reflux temps ( |

| Temperature | Reflux ( | High. Room temperature oxidation is kinetically too slow for full aromatization. |

Experimental Workflow Visualization

Caption: Operational workflow for the two-stage synthesis. Phase 2 requires rigorous temperature control.

Troubleshooting Guide

-

Problem: Low yield in Phase 1 (Condensation).

-

Problem: Incomplete Oxidation in Phase 2.

-

Problem: Product is an oil instead of a solid.

References

-

ChemicalBook. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis protocols.

-

BenchChem. Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids.

-

Google Patents (CN102372680A). Method for preparing thiazole-4-carboxylic acid via MnO2 oxidation.

-

MDPI. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives.

-

PubMed. 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine.

Sources

- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Structural Elucidation of Substituted Thiazoles via FT-IR Spectroscopy

Executive Summary

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, serving as critical pharmacophores in drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin.[1] In synthetic workflows—such as the Hantzsch thiazole synthesis—rapid validation of ring closure is essential.

While NMR remains the gold standard for full structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method for monitoring reaction progress and verifying functional group integrity. This guide provides a definitive protocol for interpreting the complex vibrational landscape of substituted thiazoles, specifically addressing the overlap challenges between

Theoretical Framework: The Thiazole Vibrational Signature

The thiazole ring (

Key Vibrational Modes[2]

-

Stretching (1660–1590 cm⁻¹): This is the diagnostic "heartbeat" of the thiazole ring. Unlike open-chain imines, ring strain and aromaticity shift this band. It often appears as a sharp shoulder on the aromatic

- Ring Stretching (1550–1450 cm⁻¹): Multiple bands arise from the skeletal vibrations of the carbon backbone.

- Stretching (750–600 cm⁻¹): Due to the mass of the sulfur atom, this vibration occurs in the fingerprint region. It is generally weak and difficult to assign without corroborating data but serves as a "confirmation check."

-

Ring Breathing (1050–850 cm⁻¹): The expansion/contraction of the entire ring system.

The Substituent Effect (Hammett Correlation)

The position of the

-

Electron Withdrawing Groups (EWG): (e.g.,

, -

Electron Donating Groups (EDG): (e.g.,

,

Experimental Protocols

Method Selection: ATR vs. Transmission (KBr)

| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |

| Primary Use | Routine QC, Reaction Monitoring, High Throughput | Structural Elucidation, Publication Quality |

| Sample State | Solid powder or Neat Liquid | Solid powder only |

| Pathlength | Fixed (~2 µm penetration) | Variable (dependent on pellet thickness) |

| Pros | < 1 min prep; easy cleaning; no moisture uptake | Higher spectral resolution; no peak distortion |

| Cons | Peak shifts (refractive index dependent); ZnSe crystal sensitivity | Hygroscopic (water bands interfere with OH/NH) |

Protocol A: High-Throughput ATR Analysis

Recommended for rapid confirmation of Hantzsch synthesis products.

-

Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

-

Sample Loading:

-

Solids: Place ~5 mg of thiazole derivative on the crystal center. Apply pressure using the anvil until the force gauge reads ~80-100 N. Crucial: Inconsistent pressure leads to poor peak intensity ratios.

-

Liquids: Pipette 20 µL to cover the crystal surface.

-

-

Acquisition: Collect sample spectrum (32 scans).

-

Correction: Apply "ATR Correction" algorithm in your software to adjust for penetration depth differences across the wavenumber range.

-

Cleaning: Thiazoles are sulfur-rich and can adhere to ZnSe. Clean with ethanol, followed by acetone. Do not use strong acids.

Protocol B: KBr Pellet Preparation

Recommended for resolving complex fingerprint regions (600–1000 cm⁻¹).

-

Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

-

Grinding: Grind in an agate mortar for 2–3 minutes until a fine, flour-like consistency is achieved. Note: Coarse particles cause the "Christiansen Effect," distorting baseline.

-

Pressing: Transfer to a 13 mm die set. Evacuate air (vacuum pump) for 1 minute to remove moisture. Press at 8–10 tons for 2 minutes.

-

QC: The resulting pellet should be translucent/transparent. If opaque/white, regrind and repress.

Data Interpretation & Visualization

Master Assignment Table for Substituted Thiazoles

| Frequency Range (cm⁻¹) | Functional Group | Mode Assignment | Notes |

| 3450 – 3100 | Stretch (Sym/Asym) | Seen in 2-aminothiazoles. Doublet indicates primary amine. | |

| 3100 – 3000 | Aromatic Stretch | Weak, sharp peak. Diagnostic of ring closure (unsaturation). | |

| 2980 – 2850 | Aliphatic Stretch | From alkyl substituents (methyl/ethyl groups). | |

| 1690 – 1640 | Ring Stretch | Primary Diagnostic. Often overlaps with C=O if esters present. | |

| 1600 – 1450 | Skeletal Vibrations | Usually 2-3 bands. Confirm aromaticity. | |

| 1350 – 1250 | Exocyclic Stretch | Strong band in 2-aminothiazoles connecting | |

| 1050 – 850 | Ring | Breathing/Deformation | Highly sensitive to substitution pattern. |

| 750 – 600 | C-S-C Stretch | Weak/Variable. Use only for confirmation. |

Analytical Workflow Diagram

Figure 1: Step-by-step logic flow for confirming the thiazole core structure from raw FT-IR data.

Signal Pathway: Electronic Effects on C=N

Figure 2: Mechanistic impact of substituents on the diagnostic C=N vibrational frequency.

Troubleshooting & Common Pitfalls

The "Water Trap"

The bending mode of adsorbed water (

-

Solution: If using KBr, dry the powder at 110°C. If using ATR, ensure the background is fresh. Look for the broad

stretch at 3400 cm⁻¹; if it's absent, the peak at 1640 is likely your thiazole C=N.

Differentiating C=N from C=C

Aromatic

-

Differentiation: The thiazole

is typically sharper and appears at a slightly higher frequency (1640–1660 cm⁻¹) than the primary benzene quadrant stretch (1600 cm⁻¹).

Missing C-S Peak

Researchers often panic when they cannot find the C-S stretch.

-

Reality Check: The C-S stretch is inherently weak due to low dipole moment change. In substituted thiazoles, it is often obscured by out-of-plane C-H bends. Do not use the absence of a clear 600-750 cm⁻¹ peak to rule out the structure if the C=N and C-H(ar) are present.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

NIST Chemistry WebBook. Thiazole Infrared Spectrum. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]

-

Pagacz-Kostrzewa, M., et al. (2022).[6] "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules, 27(12), 3897. Available at: [Link][7]

- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole [webbook.nist.gov]

- 3. Thiazole [webbook.nist.gov]

- 4. Thiazole [webbook.nist.gov]

- 5. Thiazole [webbook.nist.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemrevlett.com [chemrevlett.com]

Application Note: Structural Elucidation of Thiazole Carboxylic Acids via MS/MS Fragmentation

This Application Note is designed for researchers and drug development professionals characterizing thiazole-based carboxylic acids using tandem mass spectrometry (MS/MS). It synthesizes mechanistic organic chemistry with practical analytical protocols.

Introduction & Mechanistic Rationale

Thiazole carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for antibiotics (e.g., penicillins), antineoplastics, and fungicides. Their mass spectral behavior is governed by the interplay between the labile carboxylic acid group and the aromatic thiazole core.

Successful structural elucidation requires distinguishing between exocyclic eliminations (loss of substituents) and endocyclic cleavages (ring opening). This guide details the specific fragmentation pathways—principally decarboxylation followed by Retro-Diels-Alder (RDA)-type ring disintegration—that serve as diagnostic fingerprints for this class of compounds.

Core Fragmentation Rules

-

Decarboxylation Dominance: The most energetically favorable pathway for thiazole carboxylic acids in positive electrospray ionization (ESI+) is the neutral loss of

(44 Da). This yields a protonated thiazole intermediate. -

Ring Fragility: Following decarboxylation, the thiazole ring typically undergoes cleavage at the S1–C2 and N3–C4 bonds (or S1–C5/N3–C2), resulting in the expulsion of HCN (27 Da) or CS (44 Da).

-

The "Ortho" Effect: If a substituent (e.g., methyl, hydroxyl) is adjacent to the carboxylic acid (positions 4 and 5), a diagnostic loss of

(18 Da) often competes with decarboxylation due to proximity-driven hydrogen transfer.

Experimental Protocol: LC-MS/MS Workflow

This protocol is optimized for High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) but is adaptable to Triple Quadrupole (QqQ) systems.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of the thiazole carboxylic acid standard in 1 mL of DMSO or Methanol (MeOH).

-

Working Solution: Dilute stock to 1–10 µg/mL in 50:50 MeOH:

containing 0.1% Formic Acid .-

Rationale: Formic acid ensures full protonation (

formation) of the thiazole nitrogen, which is essential for stabilizing the charge during fragmentation.

-

Instrument Parameters (ESI+)

| Parameter | Setting | Mechanistic Reason |

| Ionization Mode | ESI Positive (+) | Thiazole nitrogen is basic ( |

| Capillary Voltage | 3.0 – 3.5 kV | Standard for stable spray; avoid arcing. |

| Cone Voltage | 20 – 40 V | Moderate voltage prevents in-source decarboxylation, preserving the molecular ion. |

| Collision Energy (CE) | Stepped (10, 20, 40 eV) | Critical: Low CE (10-15 eV) reveals the carboxyl loss; High CE (>30 eV) is required to break the aromatic thiazole ring. |

| Scan Range | m/z 50 – 300 | Captures low-mass ring fragments (e.g., m/z 42, 58). |

Fragmentation Pathways & Data Interpretation

The fragmentation of 2-Thiazolecarboxylic Acid (MW 129.02) serves as the primary case study. The principles apply analogously to 4- and 5-isomers.

Primary Pathway: Decarboxylation

The protonated molecular ion

-

Transition:

(Loss of 44 Da). -

Structure: The product at m/z 86 is the protonated thiazole ring.

Secondary Pathway: Ring Cleavage (RDA-type)

The m/z 86 ion (thiazole core) is stable and requires higher energy to fragment. Two competitive pathways occur:

-

Loss of HCN (27 Da): Cleavage of the C2–N3 and C4–C5 bonds.

-

Transition:

(Thiirene cation).

-

-

Loss of CS (44 Da): Cleavage involving the sulfur atom, often necessitating rearrangement.

-

Transition:

(Aziridinium/Nitrile derivative).

-

Diagnostic Ion Table

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Loss Identity | Structural Inference |

| 130 ( | 112 | 18 | Carboxylic acid OH loss (Acylium formation). | |

| 130 ( | 86 | 44 | Decarboxylation (Confirming -COOH). | |

| 86 (Thiazole) | 59 | 27 | HCN | Thiazole ring cleavage (C-N bond break). |

| 86 (Thiazole) | 58 | 28 | Alternate ring cleavage (NCS loss). | |

| 86 (Thiazole) | 45 | 41 | Loss of CS fragment. |

Visualizing the Fragmentation Mechanism

The following diagram illustrates the stepwise degradation of 2-thiazolecarboxylic acid. The pathway highlights the transition from the intact acid to the bare heterocycle, and finally to ring-opening fragments.

Caption: Fragmentation tree of 2-thiazolecarboxylic acid showing the dominant decarboxylation pathway followed by ring disintegration.

Summary & Troubleshooting

-

Low Abundance of Molecular Ion: Thiazole carboxylic acids decarboxylate very easily. If m/z 130 is weak, lower the Cone Voltage or Source Temperature . The peak at m/z 86 (or [M-44]) may appear in the MS1 scan due to in-source fragmentation.

-

Distinguishing Isomers:

-

2-COOH: Rapid decarboxylation due to electron-withdrawing effect of adjacent Nitrogen and Sulfur.

-

4-COOH / 5-COOH: May show a more intense

(m/z 112) peak relative to the decarboxylated peak compared to the 2-isomer, due to different resonance stabilization of the acylium ion.

-

References

-

NIST Mass Spectrometry Data Center. Thiazole, 2-methyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

-

Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.[3] International Journal of Materials and Chemistry. Available at: [Link]

-

Prasain, J. (2012).[4] Ion fragmentation of small molecules in mass spectrometry.[4][5] University of Alabama at Birmingham. Available at: [Link]

-

Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry.[6][7] Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid in Modern Drug Discovery

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif in drug discovery, renowned for its diverse pharmacological activities. This five-membered ring system, containing both sulfur and nitrogen, is a bioisostere of various endogenous structures, enabling it to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The structural rigidity of the thiazole core, combined with its capacity for diverse substitutions at the 2, 4, and 5-positions, allows for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

This guide focuses on a particularly promising scaffold: 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid . The incorporation of the 3,4-dimethoxyphenyl moiety is significant, as this "veratryl" group is a key feature in numerous natural and synthetic compounds with potent biological activities, including the well-known tubulin polymerization inhibitor, combretastatin A-4. The carboxylic acid function at the 4-position provides a crucial handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of prodrugs or targeted drug delivery systems.

These application notes will provide a comprehensive overview of the synthesis, characterization, and potential applications of this scaffold, with a primary focus on its promising anticancer properties. Detailed protocols for its synthesis and for evaluating its potential as an inhibitor of tubulin polymerization and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are provided to guide researchers in harnessing the therapeutic potential of this versatile molecule.

Part 1: Synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

The synthesis of the title compound can be efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring.[3][4][5] This reaction involves the condensation of a thioamide with an α-haloketone or a related species. For the synthesis of a 4-carboxylic acid derivative, bromopyruvic acid is a suitable α-halo carbonyl compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a two-step procedure starting from 3,4-dimethoxybenzonitrile to generate the required thioamide, followed by the cyclocondensation reaction.

Step 1: Synthesis of 3,4-dimethoxythiobenzamide

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzonitrile (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine.

-

Thionation: Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature or gently heat the mixture in the presence of a thionating agent like Lawesson's reagent (0.5 equivalents). Safety Note: Hydrogen sulfide is a highly toxic gas. This step must be performed in a certified fume hood with appropriate safety precautions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by pouring it into an excess of water. The thioamide product will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 3,4-dimethoxythiobenzamide.

Step 2: Cyclocondensation to form 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxythiobenzamide (1 equivalent) in a polar solvent such as ethanol or acetone.

-

Addition of α-halo acid: Add bromopyruvic acid (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Purification: Collect the crude product by filtration. Wash the solid with cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or acetic acid) to yield the final product, 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Figure 1: Synthetic scheme for 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Part 2: Application in Anticancer Drug Discovery

The 2-(3,4-dimethoxyphenyl) substitution pattern on the thiazole scaffold strongly suggests potential anticancer activity, primarily through mechanisms involving the disruption of microtubule dynamics and the inhibition of angiogenesis.

Rationale for Anticancer Potential

-

Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl ring system is a well-established pharmacophore for binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[6] The structurally similar 3,4-dimethoxyphenyl group in our scaffold is hypothesized to mimic this interaction, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several studies on 2-arylthiazoles have demonstrated their potent antiproliferative activity through this mechanism.[7]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anticancer strategy. Thiazole-containing compounds have been reported as potent VEGFR-2 inhibitors.[8][9] The 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid scaffold presents a promising starting point for the development of novel anti-angiogenic agents.

Figure 2: Hypothesized anticancer mechanisms of action.

Protocol for In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of the synthesized compound involves determining its cytotoxicity against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

| Cancer Cell Line | Tissue of Origin | Rationale for Selection |

| MCF-7 | Breast | Estrogen receptor-positive, commonly used for initial screening.[8] |

| MDA-MB-231 | Breast | Triple-negative, represents a more aggressive breast cancer subtype.[10] |

| HepG2 | Liver | A well-characterized hepatocellular carcinoma cell line.[8] |

| A549 | Lung | A common model for non-small cell lung cancer. |

| HUVEC | Normal (Endothelial) | To assess selectivity and potential anti-angiogenic effects. |

Table 1: Suggested cell lines for initial cytotoxicity screening.

Part 3: Mechanistic Assays

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of action. Based on the structural features of the scaffold, tubulin polymerization and VEGFR-2 inhibition assays are highly relevant.

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the assembly of purified tubulin into microtubules.[11][12][13]

-

Reagents: Use a commercially available tubulin polymerization assay kit containing >99% pure tubulin, GTP, and a fluorescence reporter.

-

Reaction Setup: On ice, prepare the reaction mixture containing tubulin (2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP and a fluorescent reporter.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for stabilization or colchicine for destabilization) and a vehicle control (DMSO).

-

Initiation of Polymerization: Transfer the reaction plate to a fluorescence plate reader pre-warmed to 37°C.

-

Data Acquisition: Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Sources

- 1. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. maxanim.com [maxanim.com]

Application Notes and Protocols for In Vitro Tyrosinase Inhibition by Thiazole Compounds

Introduction: The Significance of Tyrosinase Inhibition and the Promise of Thiazole Compounds

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[1][2] This enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] While essential for protection against UV radiation, the overproduction and abnormal accumulation of melanin can lead to various hyperpigmentation disorders, including melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a key therapeutic and cosmetic strategy for the management of these conditions.[1][2]

In the vast landscape of tyrosinase inhibitors, thiazole-containing compounds have emerged as a particularly promising class. Research has demonstrated that the unique structural features of thiazole derivatives, particularly thiazolyl resorcinols, allow for potent and selective inhibition of human tyrosinase.[4] The resorcinol moiety is a known pharmacophore for tyrosinase inhibition, and its combination with a thiazole ring can significantly enhance inhibitory potency.[4] This application note provides a detailed protocol for the in vitro evaluation of thiazole compounds as tyrosinase inhibitors, offering a robust and reproducible methodology for researchers in drug discovery and dermatology.

Assay Principle: A Colorimetric Approach to Quantifying Inhibition

The in vitro tyrosinase inhibition assay is a widely used colorimetric method to screen for and characterize potential inhibitors. The principle of this assay is straightforward and relies on the enzymatic oxidation of L-DOPA by tyrosinase to form dopaquinone. Dopaquinone is an unstable intermediate that undergoes a series of non-enzymatic reactions to ultimately form dopachrome, a stable orange-to-red colored product with a maximum absorbance at approximately 475 nm.[2]